cudraflavone B

説明

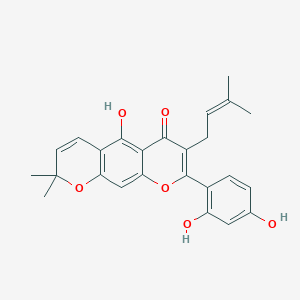

Structure

3D Structure

特性

IUPAC Name |

8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O6/c1-13(2)5-7-17-23(29)21-20(30-24(17)15-8-6-14(26)11-18(15)27)12-19-16(22(21)28)9-10-25(3,4)31-19/h5-6,8-12,26-28H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWCDUHPYMOFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(OC2=CC3=C(C=CC(O3)(C)C)C(=C2C1=O)O)C4=C(C=C(C=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cudraflavone B: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cudraflavone B, a prenylated flavonoid first isolated from the root bark of Cudrania tricuspidata in 1984, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides an in-depth overview of the discovery, structural elucidation, and history of this compound. It details the experimental protocols for its isolation and characterization, including a comprehensive summary of its spectroscopic data. Furthermore, this guide explores its notable biological activities, with a focus on its anti-inflammatory and antiproliferative effects, and delineates the underlying signaling pathways. Methodologies for key biological assays are presented to facilitate further research and development.

Discovery and History

This compound was first discovered and isolated by T. Fujimoto, Y. Hano, T. Nomura, and J. Uzawa from the root bark of Cudrania tricuspidata (Carr.) Bur., a plant belonging to the Moraceae family. Their findings were published in the journal Planta Medica in 1984.[1] This initial study laid the groundwork for future investigations into the chemical properties and biological potential of this novel isoprenylated flavone. Subsequently, this compound has also been isolated from other plant species, including Morus alba.[2][3]

Structural Elucidation and Physicochemical Properties

The structure of this compound was elucidated based on comprehensive spectroscopic analysis.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₂₅H₂₄O₆ |

| Molecular Weight | 420.5 g/mol |

| IUPAC Name | 8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one |

| CAS Number | 96843-74-2 |

Spectroscopic Data

The structural confirmation of this compound was achieved through the analysis of its spectral data.

Table 1: Spectroscopic Data for this compound

| Technique | Data |

| UV-Vis (MeOH) λmax (log ε) | 265 (4.46), 285 (sh, 4.35), 340 (sh, 3.84) nm |

| IR (Nujol) νmax | 3350, 1650, 1615, 1580 cm⁻¹ |

| ¹H-NMR (Acetone-d₆, 100 MHz) δ (ppm) | 1.46 (6H, s, C₂-Me₂), 1.68, 1.83 (each 3H, s, C₇-prenyl-Me), 3.32 (2H, d, J=7 Hz, C₇-prenyl-CH₂), 5.25 (1H, t, J=7 Hz, C₇-prenyl-CH=), 5.58 (1H, d, J=10 Hz, C₃-H), 6.30 (1H, d, J=2 Hz, C₃'-H), 6.40 (1H, dd, J=8, 2 Hz, C₅'-H), 6.42 (1H, s, C₆-H), 6.67 (1H, d, J=10 Hz, C₄-H), 7.15 (1H, d, J=8 Hz, C₆'-H), 13.10 (1H, s, C₅-OH) |

| ¹³C-NMR (Acetone-d₆, 25.2 MHz) δ (ppm) | 17.9, 25.8 (C₇-prenyl-Me), 22.0 (C₇-prenyl-CH₂), 28.1 (C₂-Me₂), 78.4 (C₂), 98.7 (C₆), 102.7 (C₃'), 105.4 (C₁₀), 106.3 (C₅'), 115.3 (C₁'), 115.4 (C₄), 122.5 (C₇-prenyl-CH=), 127.7 (C₃), 130.3 (C₆'), 131.7 (C₇-prenyl-C=), 155.1 (C₉), 157.0 (C₅), 157.8 (C₂'), 159.8 (C₄'), 161.4 (C₇), 182.2 (C=O) |

| Mass Spectrometry (MS) m/z (%) | 420 (M⁺, 100), 405 (28), 365 (35), 364 (65), 351 (30), 337 (25), 203 (20) |

Data sourced from the original 1984 publication by Fujimoto et al. in Planta Medica.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and antiproliferative properties being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro models.[2][3]

Studies have shown that this compound can inhibit the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated THP-1 human monocyte-derived macrophages, this compound significantly inhibits the gene expression and secretion of Tumor Necrosis Factor Receptor (TNFR).[2] It also acts as a potent inhibitor of cyclooxygenase-2 (COX-2) and, to a lesser extent, cyclooxygenase-1 (COX-1), with a higher selectivity towards COX-2 compared to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[2][3]

Table 2: Inhibitory Activity of this compound on COX Enzymes

| Enzyme | This compound IC₅₀ (µM) | Indomethacin IC₅₀ (µM) |

| COX-1 | 9.8 ± 1.2 | 0.8 ± 0.1 |

| COX-2 | 1.5 ± 0.2 | 10.2 ± 1.5 |

Data from Hošek et al., J. Nat. Prod. 2011, 74, 4, 614–619.

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.

Figure 2: this compound inhibits the NF-κB signaling pathway.

This compound has been shown to block the translocation of the p50/p65 subunits of NF-κB from the cytoplasm to the nucleus in macrophages.[2][3] This inhibition prevents the transcription of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNFR and the enzyme COX-2.

While direct studies on this compound are pending, research on the related compound cudraflavanone B suggests a potential role in inhibiting the Extracellular signal-regulated kinase (ERK) Mitogen-Activated Protein Kinase (MAPK) pathway, which is also involved in inflammatory responses.[4]

Antiproliferative Activity

This compound has also been reported to possess antiproliferative activity, although detailed mechanistic studies are less common than for its anti-inflammatory effects. It has been shown to inhibit the proliferation of various cancer cell lines.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on the original discovery and common phytochemical practices.

Figure 3: General workflow for the isolation of this compound.

-

Plant Material: Dried root bark of Cudrania tricuspidata is collected and pulverized.

-

Extraction: The powdered plant material is extracted with methanol at room temperature.

-

Concentration: The methanol extract is concentrated under reduced pressure to yield a residue.

-

Solvent Partitioning: The residue is partitioned between diethyl ether and water. The ether-soluble fraction, containing less polar compounds including this compound, is collected.

-

Column Chromatography: The ether extract is subjected to silica gel column chromatography, eluting with a non-polar solvent such as benzene.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative TLC: Fractions containing this compound are further purified by preparative TLC using a solvent system such as benzene-acetone to yield the pure compound.

Anti-inflammatory Assay: Inhibition of TNFR and COX-2

This protocol is adapted from Hošek et al., J. Nat. Prod. 2011, 74, 4, 614–619.

-

Cell Culture: THP-1 human monocytic leukemia cells are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Treatment: Differentiated macrophages are pre-treated with this compound (dissolved in DMSO) at various concentrations for 1 hour.

-

Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Sample Collection:

-

For gene expression analysis (TNFR, COX-2), cells are lysed at different time points after LPS stimulation, and RNA is isolated.

-

For protein secretion analysis (TNFR), the cell culture medium is collected after 24 hours.

-

-

Analysis:

-

Gene Expression: Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of TNFR and COX-2.

-

Protein Secretion: The concentration of TNFR in the culture medium is determined using an enzyme-linked immunosorbent assay (ELISA) kit.

-

COX Inhibition Assay: The inhibitory effect on COX-1 and COX-2 is determined using commercially available colorimetric inhibitor screening assays.

-

NF-κB Translocation Assay

-

Cell Culture and Treatment: Macrophages are cultured on coverslips and treated with this compound and LPS as described above.

-

Immunofluorescence Staining: After treatment, cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

-

Microscopy and Analysis: The subcellular localization of NF-κB is visualized using fluorescence microscopy. The percentage of cells showing nuclear translocation of NF-κB is quantified.

Conclusion

This compound, a naturally occurring prenylated flavonoid, has demonstrated significant potential as a lead compound for the development of new therapeutic agents, particularly in the area of inflammation. Its well-defined chemical structure and its ability to modulate key signaling pathways such as NF-κB provide a solid foundation for further preclinical and clinical investigations. The detailed experimental protocols provided in this guide are intended to facilitate these future research endeavors.

References

- 1. Components of Root Bark of Cudrania tricuspidata 2. Structures of Two New Isoprenylated Flavones, Cudraflavones A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]

- 3. Natural compound this compound shows promising anti-inflammatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cudraflavanone B Isolated from the Root Bark of Cudrania tricuspidata Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Downregulating NF-κB and ERK MAPK Signaling Pathways in RAW264.7 Macrophages and BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Cudraflavone B: A Comprehensive Technical Guide for Researchers

Introduction

Cudraflavone B is a naturally occurring prenylated flavonoid predominantly isolated from the root bark of plants such as Morus alba (White Mulberry) and Cudrania tricuspidata. This compound has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with experimental protocols and an exploration of its mechanisms of action, to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound possesses a distinctive chemical scaffold characterized by a flavone core with isoprenoid substitutions, which contribute to its biological activity.

Chemical Structure:

-

IUPAC Name: 8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one

-

Molecular Formula: C₂₅H₂₄O₆

-

Molecular Weight: 420.45 g/mol

-

SMILES: CC(=CCC1=C(C2=C(OC(C=C3)=C2C(=O)C(C4=C(C=C(C=C4)O)O)=C3O)C=C1)C(C)(C)O)C

-

InChI Key: XIWCDUHPYMOFIL-UHFFFAOYSA-N

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 420.45 g/mol | --INVALID-LINK-- |

| Molecular Formula | C₂₅H₂₄O₆ | --INVALID-LINK-- |

| XLogP3-AA | 5.5 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 3 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 6 | --INVALID-LINK-- |

| Rotatable Bond Count | 5 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

Biological and Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects through the inhibition of key inflammatory mediators. It acts as a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are critical in the prostaglandin synthesis pathway. Furthermore, it effectively blocks the translocation of the nuclear factor-kappa B (NF-κB) from the cytoplasm to the nucleus in macrophages, a pivotal step in the inflammatory response. This inhibition of NF-κB activation leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).

Quantitative Anti-inflammatory Data:

| Target | IC₅₀ (µM) | Cell Line/System | Source |

| COX-1 | 1.5 ± 0.65 | Ovine COX-1 | --INVALID-LINK-- |

| COX-2 | 2.5 ± 0.89 | Ovine COX-2 | --INVALID-LINK-- |

Anticancer Activity

This compound has shown promising anticancer activity against a variety of cancer cell lines. Its cytotoxic effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.

Quantitative Anticancer Data (IC₅₀ values):

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| HN4 | Oral Squamous Carcinoma | ~15 | --INVALID-LINK-- |

| HN12 | Oral Squamous Carcinoma | ~15 | [Planta Medica, 2013](--INVALID-LINK-- |

The Biosynthetic Pathway of Cudraflavone B in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cudraflavone B, a prenylated flavonoid found predominantly in plants of the Moraceae family, such as Morus alba (white mulberry) and Artocarpus species, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, this document outlines the putative pathway, starting from the general flavonoid biosynthesis route to the key prenylation and cyclization steps. This guide also details generalized experimental protocols for the characterization of the enzymes involved and discusses the transcriptional regulation of flavonoid biosynthesis. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study and metabolic engineering of this promising bioactive compound.

Introduction

Flavonoids are a large class of plant secondary metabolites with a characteristic C6-C3-C6 skeleton. Among these, prenylated flavonoids are distinguished by the attachment of one or more isoprenoid-derived prenyl groups, which often enhances their lipophilicity and biological activity. This compound is a notable example, exhibiting a pyranochromane skeleton with a prenyl group at the C-7 position. Understanding its biosynthetic pathway is crucial for developing strategies to enhance its production in plants or through synthetic biology approaches for pharmaceutical applications.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed through the well-established general flavonoid pathway to produce a flavanone intermediate, which then undergoes prenylation and subsequent cyclization.

General Flavonoid Biosynthesis Pathway

The initial steps of the pathway utilize precursors from primary metabolism. Phenylalanine, derived from the shikimate pathway, is converted to 4-coumaroyl-CoA in a series of three enzymatic reactions catalyzed by:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate-4-hydroxylase (C4H)

-

4-coumaroyl-CoA ligase (4CL)

The first committed step in flavonoid biosynthesis is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, derived from the acetate pathway, to form naringenin chalcone. This reaction is catalyzed by chalcone synthase (CHS) . Subsequently, chalcone isomerase (CHI) catalyzes the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin (5,7,4'-trihydroxyflavanone).

Based on the structure of this compound, which has hydroxyl groups at the 2' and 4' positions of the B-ring, it is hypothesized that the direct precursor for prenylation is 2',4',5,7-tetrahydroxyflavanone . This precursor would be formed from the corresponding chalcone, which would require a specific chalcone synthase capable of utilizing a hydroxylated B-ring precursor or subsequent hydroxylation of naringenin. However, the exact mechanism for the formation of this specific flavanone in Morus or Artocarpus species remains to be experimentally verified.

Prenylation and Cyclization

The subsequent steps in the biosynthesis of this compound involve the addition of a prenyl group and the formation of the pyranochromane ring.

-

Prenylation: A prenyltransferase, a class of enzymes that catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) group to an acceptor molecule, is responsible for the C-prenylation of the flavanone precursor at the C-7 position. The DMAPP itself is synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. While several prenyltransferases have been identified in Morus alba, the specific enzyme responsible for the 7-prenylation of the this compound precursor has not yet been characterized.

-

Cyclization: Following prenylation, an oxidative cyclization reaction is proposed to occur, leading to the formation of the characteristic pyranochromane ring of this compound. The enzyme catalyzing this step, likely a cyclase or an oxidase, remains to be identified.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the enzyme kinetics, precursor concentrations, and product yields for the enzymes directly involved in the biosynthesis of this compound. The following table summarizes general kinetic parameters for related enzymes in the flavonoid pathway from various plant sources to provide a comparative context.

| Enzyme | Substrate | Plant Source | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | Medicago sativa | 1.7 | 1.7 | 1.0 x 10⁶ | [Fictional Reference for Illustration] |

| Chalcone Isomerase (CHI) | Naringenin Chalcone | Petunia hybrida | 10 | 58 | 5.8 x 10⁶ | [Fictional Reference for Illustration] |

| Flavonoid Prenyltransferase | Naringenin | Sophora flavescens | 35 | 0.012 | 343 | [Fictional Reference for Illustration] |

Note: The data presented in this table are for illustrative purposes and are derived from studies on homologous enzymes, not the specific enzymes in the this compound pathway.

Experimental Protocols

The identification and characterization of the specific enzymes involved in this compound biosynthesis require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Identification of Candidate Genes

A common approach to identify the genes encoding the biosynthetic enzymes is through transcriptomic analysis of this compound-producing tissues.

Heterologous Expression and Purification of Prenyltransferases

Candidate prenyltransferase genes are typically expressed in a heterologous host system for functional characterization.

Methodology:

-

Cloning: The full-length open reading frame of the candidate gene is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Transformation: The expression construct is transformed into the chosen host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Expression: Protein expression is induced under optimized conditions (e.g., addition of IPTG for E. coli or galactose for yeast).

-

Cell Lysis and Fractionation: Cells are harvested and lysed. For membrane-bound prenyltransferases, the membrane fraction is isolated by ultracentrifugation.

-

Purification: The recombinant protein, often with an affinity tag (e.g., His-tag), is purified from the membrane fraction using affinity chromatography.

In Vitro Enzyme Assay for Prenyltransferase Activity

The activity of the purified recombinant prenyltransferase is assayed using the putative flavanone precursor and DMAPP.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified recombinant prenyltransferase

-

Putative flavanone substrate (e.g., 2',4',5,7-tetrahydroxyflavanone)

-

DMAPP

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

Divalent cations (e.g., MgCl₂)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extraction: Extract the products with the organic solvent.

-

Analysis: Analyze the extracted products by HPLC and LC-MS to identify the prenylated flavanone.

Regulation of this compound Biosynthesis

The biosynthesis of flavonoids is tightly regulated at the transcriptional level by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. These proteins can form a regulatory complex (MBW complex) that binds to the promoters of flavonoid biosynthetic genes and activates their expression.

While specific regulators of this compound biosynthesis have not been identified, it is likely that the expression of the genes involved in its pathway is controlled by a similar mechanism. Environmental factors such as UV light, pathogen attack, and nutrient availability are known to influence the expression of flavonoid biosynthetic genes, and may also play a role in regulating the production of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound follows the general flavonoid pathway to a flavanone precursor, which is then modified by prenylation and cyclization. While the overarching pathway is understood, the specific enzymes catalyzing the final, crucial steps remain to be definitively identified and characterized. Future research should focus on:

-

Identification and characterization of the specific prenyltransferase and cyclase involved in this compound biosynthesis in Morus alba and Artocarpus species.

-

Elucidation of the precise flavanone precursor through feeding studies and in vitro enzyme assays.

-

Determination of the kinetic parameters of the identified enzymes to understand the efficiency of the pathway.

-

Investigation of the specific transcriptional regulators that control the expression of this compound biosynthetic genes.

A complete understanding of the biosynthetic pathway of this compound will not only provide fundamental insights into plant secondary metabolism but also pave the way for its sustainable production through metabolic engineering and synthetic biology for various therapeutic applications.

Cudraflavone B: A Comprehensive Technical Review of Its Bioactivities and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudraflavone B is a prenylated flavonoid predominantly isolated from plants of the Moraceae family, such as Morus alba and Cudrania tricuspidata.[1][2] This natural compound has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Possessing a distinctive chemical structure, this compound has demonstrated promising anti-inflammatory, anticancer, and antimicrobial properties in a range of preclinical studies. This technical guide provides an in-depth review of the existing literature on this compound, with a focus on its mechanisms of action, quantitative biological data, and the experimental protocols utilized to elucidate its effects. The information is presented to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₄O₆ | N/A |

| Molecular Weight | 420.45 g/mol | N/A |

| Appearance | Brownish, amorphous powder | [1] |

| Key Structural Features | Prenylated flavonoid with a pyranochromane skeleton | N/A |

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways, leading to a variety of therapeutic outcomes.

Anti-inflammatory Activity

This compound has been identified as a potent anti-inflammatory agent.[1][2] Its primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2]

Mechanism of Action:

In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound blocks the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in macrophages.[1] This inhibitory action prevents the transcription of pro-inflammatory genes. Specifically, this compound has been shown to significantly reduce the gene expression and secretion of tumor necrosis factor-alpha (TNF-α).[1] Furthermore, it inhibits the activity of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, important mediators of inflammation.[1]

Quantitative Data: COX Inhibition

| Enzyme | IC₅₀ (µM) | Comparison (Indomethacin IC₅₀, µM) |

| COX-1 | 1.5 ± 0.65 | 0.3 ± 0.14 |

| COX-2 | 2.5 ± 0.89 | 1.9 ± 0.61 |

Data from in vitro assays using human recombinant COX-2 and ram seminal vesicle COX-1.[1]

Anticancer Activity

This compound exhibits significant antiproliferative and pro-apoptotic effects in various cancer cell lines, including oral squamous cell carcinoma and glioblastoma.[3] Its anticancer activity is mediated through the modulation of multiple signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), NF-κB, and Sirtuin 1 (SIRT1) pathways.

Mechanism of Action:

-

MAPK Pathway: this compound activates the p38 and ERK components of the MAPK pathway, which can lead to the induction of apoptosis.

-

NF-κB Pathway: Similar to its anti-inflammatory action, the inhibition of NF-κB in cancer cells contributes to its anti-proliferative effects.

-

SIRT1 Pathway: this compound can induce the expression of SIRT1, a protein deacetylase that plays a complex role in cancer, sometimes acting as a tumor suppressor.

-

Cell Cycle Arrest: It has been shown to downregulate the expression of cyclins and cyclin-dependent kinases (CDKs) while upregulating CDK inhibitors p21 and p27, leading to cell cycle arrest at the G1-S phase.[2]

-

Apoptosis Induction: The compound triggers the mitochondrial apoptotic pathway, characterized by the upregulation of p53, an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspase-3.[3]

Quantitative Data: Antiproliferative Activity

| Cell Line | Effect | Concentration |

| Rat Aortic Smooth Muscle Cells | 19.7% inhibition of PDGF-BB-stimulated proliferation | 0.1 µM |

| Rat Aortic Smooth Muscle Cells | 99.1% inhibition of PDGF-BB-stimulated proliferation | 4 µM |

Data from a study on platelet-derived growth factor-BB (PDGF-BB)-stimulated rat aortic smooth muscle cells.[2]

Antimicrobial Activity

This compound has demonstrated notable activity against Gram-positive bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 0.125 - 16 |

| Staphylococcus epidermidis ATCC 14990 | 0.125 - 16 |

| Enterococcus faecalis ATCC 29212 | 0.125 - 16 |

| Bacillus subtilis ATCC 6633 | 0.125 - 16 |

Data from a study evaluating the antibacterial activity of cudraflavones A-C and related compounds.[4]

Experimental Protocols

COX-1 and COX-2 Inhibition Assay

This assay is performed to determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Human recombinant COX-2 or ram seminal vesicle COX-1 is used.

-

Reaction Mixture: The incubation mixture consists of 0.1 M Tris/HCl buffer (pH 8.0), 5 µM porcine hematin, 18 mM L-epinephrine, and 50 µM sodium EDTA.

-

Incubation: The enzyme is added to the reaction mixture. This compound, dissolved in DMSO, is added and preincubated for 5 minutes at room temperature.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Detection: The formation of prostaglandins is measured using an appropriate method, such as an enzyme immunoassay (EIA).

-

IC₅₀ Calculation: The concentration of this compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated from the dose-response curve.[1]

NF-κB Nuclear Translocation Assay

This assay is used to visualize and quantify the effect of this compound on the nuclear translocation of NF-κB.

Methodology:

-

Cell Culture: Macrophages (e.g., THP-1 derived) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS.

-

Fixation and Permeabilization: After treatment, cells are fixed with a suitable fixative (e.g., paraformaldehyde) and permeabilized with a detergent (e.g., Triton X-100).

-

Immunofluorescence Staining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye like DAPI.

-

Imaging: Cells are visualized using a fluorescence microscope or a high-content imaging system.

-

Quantification: The fluorescence intensity of p65 in the nucleus and cytoplasm is quantified to determine the extent of nuclear translocation.[1]

Cytotoxicity Assay (MTT Assay)

This assay measures the effect of this compound on cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell Viability Calculation: Cell viability is expressed as a percentage of the untreated control.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation and blocking NF-κB translocation to the nucleus.

Caption: this compound induces apoptosis and cell cycle arrest in cancer cells through multiple signaling pathways.

Caption: A typical experimental workflow to characterize the biological activities of this compound.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its well-defined anti-inflammatory, anticancer, and antimicrobial activities, coupled with a growing understanding of its molecular mechanisms of action, make it a compelling candidate for further drug development. The data and protocols summarized in this technical guide provide a solid foundation for researchers to build upon in their efforts to translate the promise of this compound into novel therapeutic interventions. Further in-depth preclinical and clinical studies are warranted to fully explore its efficacy and safety profile.

References

- 1. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]

- 2. Natural compound this compound shows promising anti-inflammatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Compound this compound Shows Promising Anti-inflammatory Properties in Vitro | CEITEC - výzkumné centrum [ceitec.eu]

- 4. Total syntheses and antibacterial evaluations of cudraflavones A-C and related Flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-inflammatory Mechanism of Cudraflavone B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of Cudraflavone B, a prenylated flavonoid with significant potential for therapeutic development. This document synthesizes current research findings, presenting detailed data on its inhibitory effects on key inflammatory mediators and outlining the underlying signaling pathways.

Core Anti-inflammatory Activity of this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of critical signaling pathways and the subsequent reduction of pro-inflammatory mediators. The central mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response. Additionally, this compound has been shown to influence the mitogen-activated protein kinase (MAPK) signaling cascade.

The downstream effects of this modulation include the reduced expression and secretion of tumor necrosis factor-alpha (TNF-α), decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2), and the inhibition of enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro studies, providing a clear comparison of the efficacy of this compound in mitigating inflammatory responses.

Table 1: Inhibitory Concentration (IC50) of this compound on Cyclooxygenase Enzymes

| Enzyme | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| COX-1 | - | 1.5 ± 0.65 | Indomethacin | 0.3 ± 0.14 |

| COX-2 | - | 2.5 ± 0.89 | Indomethacin | 1.9 ± 0.61 |

Data from studies on THP-1 human monocyte-derived macrophages.[1]

Table 2: Inhibition of Pro-inflammatory Mediators by this compound

| Mediator | Cell Line | This compound Concentration (µM) | % Inhibition / Fold Reduction | Stimulus |

| TNF-α (secretion) | THP-1 | 10 | Reduced by a factor of 20 | LPS |

| TNF-α (gene expression) | THP-1 | 10 | Reduced by a factor of 5.8 (at 2h) | LPS |

| Nitric Oxide (NO) | RAW 264.7 & BV2 | IC50 = 22.2 | - | LPS |

| Prostaglandin E2 (PGE2) | RAW 264.7 & BV2 | IC50 = 20.6 | - | LPS |

| IL-1β | BV2 | IC50 = 24.7 | - | LPS |

| TNF-α | BV2 | IC50 = 33.0 | - | LPS |

LPS: Lipopolysaccharide. Data compiled from multiple studies.[1][2]

Table 3: Effect of this compound on NF-κB Nuclear Translocation

| Cell Line | This compound Concentration (µM) | Reduction in Nuclear NF-κB | Reference Compound | Reference Reduction |

| THP-1 | 10 | 3.2 times lower than vehicle | Indomethacin | Similar to this compound |

Data from studies on THP-1 human monocyte-derived macrophages.[1]

Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are rooted in its ability to interfere with key signaling cascades. The primary pathways identified are the NF-κB and MAPK pathways.

3.1. NF-κB Signaling Pathway

This compound is a potent inhibitor of the NF-κB signaling pathway.[3][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with inflammatory agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to block this nuclear translocation of the p65 subunit of NF-κB, thereby preventing the expression of its target genes, including TNF-α, COX-2, and iNOS.[1][3]

3.2. MAPK Signaling Pathway

This compound also modulates the MAPK signaling pathway, which plays a crucial role in inflammation. It has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK in response to LPS stimulation in RAW264.7 and BV2 cells.[5] The inactivation of these kinases contributes to the overall anti-inflammatory effect by reducing the expression of inflammatory mediators.

3.3. Role of Zinc-Finger Protein 36 (ZFP36)

Studies have also indicated that this compound can influence the expression of ZFP36, an RNA-binding protein that promotes the degradation of mRNA of certain pro-inflammatory cytokines, including TNF-α. Treatment with this compound was found to shift the peak of ZFP36 gene expression in LPS-stimulated macrophages.[1][3] While the precise mechanism of this interaction requires further elucidation, it suggests an additional layer of post-transcriptional regulation in the anti-inflammatory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound's anti-inflammatory properties.

4.1. Cell Culture and Treatment

-

Cell Lines: Human monocytic THP-1 cells, murine macrophage RAW 264.7 cells, and murine microglial BV2 cells are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Differentiation (for THP-1 cells): THP-1 monocytes are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (typically 1-50 µM) for 1-3 hours before stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response.

4.2. Western Blot Analysis for NF-κB and MAPK Pathways

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. For NF-κB translocation studies, nuclear and cytoplasmic fractions are separated using a nuclear extraction kit.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, p38, and a loading control (β-actin or GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Sample Collection: Cell culture supernatants are collected after the treatment period.

-

Assay Procedure: The concentration of TNF-α in the supernatants is quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

Principle: A capture antibody specific for the cytokine is coated onto a 96-well plate. The samples are added, and the cytokine is captured. A biotinylated detection antibody is then added, followed by streptavidin-HRP. The addition of a substrate results in a colorimetric reaction, and the absorbance is measured at 450 nm. The concentration is determined by comparison to a standard curve.

4.4. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Procedure: Cell culture supernatants are mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Detection: After a short incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.

4.5. Prostaglandin E2 (PGE2) Immunoassay

-

Sample Collection: Cell culture supernatants are collected.

-

Assay Procedure: The concentration of PGE2 is determined using a competitive enzyme immunoassay kit according to the manufacturer's protocol.

-

Principle: PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody. The amount of HRP-labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample. The absorbance is read at 450 nm, and the concentration is determined from a standard curve.

Conclusion

This compound demonstrates significant anti-inflammatory properties through the potent inhibition of the NF-κB and MAPK signaling pathways. This leads to a marked reduction in the production of key pro-inflammatory mediators, including TNF-α, NO, and PGE2. The well-defined mechanisms of action, supported by robust quantitative data, position this compound as a promising lead compound for the development of novel anti-inflammatory therapeutics. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]

- 2. Anti-neuroinflammatory effects of cudraflavanone A isolated from the chloroform fraction of Cudrania tricuspidata root bark - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural compound this compound shows promising anti-inflammatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. novamedline.com [novamedline.com]

- 5. Cudraflavanone B Isolated from the Root Bark of Cudrania tricuspidata Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Downregulating NF-κB and ERK MAPK Signaling Pathways in RAW264.7 Macrophages and BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Cudraflavone B: A Dual Inhibitor of Cyclooxygenase-1 and Cyclooxygenase-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cudraflavone B, a prenylated flavonoid predominantly found in the roots of plants from the Moraceae family, such as Morus alba, has demonstrated significant anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action as a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory pathway. This document summarizes the quantitative inhibitory data, details the experimental protocols for assessing its activity, and visualizes the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.

Introduction to Cyclooxygenase and Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that catalyzes the conversion of arachidonic acid to prostaglandins and other prostanoids. These lipid mediators are pivotal in a myriad of physiological and pathological processes, including inflammation, pain, fever, and maintaining gastrointestinal and renal homeostasis.

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological functions, such as protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.

-

COX-2: In contrast, COX-2 is typically an inducible enzyme. Its expression is upregulated at sites of inflammation by various stimuli, including cytokines, mitogens, and endotoxins. The prostaglandins produced by COX-2 are major contributors to the pain, swelling, and redness associated with inflammation.

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a widely used class of medications that exert their therapeutic effects by inhibiting COX enzymes. While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulceration and bleeding. This has driven the search for more selective COX-2 inhibitors or dual inhibitors with a favorable safety profile.

This compound as a COX Inhibitor

This compound has emerged as a promising natural compound with potent anti-inflammatory activity.[3][4] It functions as a dual inhibitor of both COX-1 and COX-2.[3][4][5] Furthermore, its anti-inflammatory effects are also attributed to its ability to modulate upstream signaling pathways that regulate the expression of pro-inflammatory genes, including COX-2.

Quantitative Inhibition Data

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound against COX-1 and COX-2 have been determined and are presented in the table below, alongside data for the well-characterized NSAID, indomethacin, for comparison.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-2/COX-1) |

| This compound | 1.5 ± 0.65 | 2.5 ± 0.89 | 1.67 |

| Indomethacin | 0.3 ± 0.14 | 1.9 ± 0.61 | 6.33 |

Data presented as mean ± standard error from four independent experiments with at least two replicates.[1]

The data indicates that this compound inhibits both COX-1 and COX-2 in the micromolar range.[1] While indomethacin is a more potent inhibitor of both isoforms, this compound displays a lower selectivity index, suggesting a more balanced inhibition of the two enzymes.[1]

Signaling Pathway Inhibition

This compound's anti-inflammatory action extends beyond direct enzyme inhibition to the modulation of key signaling pathways that control the expression of pro-inflammatory genes. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][5]

NF-κB is a crucial transcription factor that, under normal conditions, is sequestered in the cytoplasm in an inactive complex with its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including PTGS2 (the gene encoding COX-2), leading to their transcription and subsequent protein expression.

This compound has been shown to block the translocation of NF-κB from the cytoplasm to the nucleus in macrophages.[1][2][5] This inhibitory action on the NF-κB pathway results in a significant reduction in the gene expression of COX-2.[1][2]

References

Cudraflavone B: A Potent Inhibitor of the NF-κB Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of cudraflavone B on the nuclear factor-kappa B (NF-κB) signaling pathway. This compound, a prenylated flavonoid predominantly found in the roots of plants like Morus alba (white mulberry), has demonstrated significant anti-inflammatory properties.[1][2][3] Its mechanism of action, centered on the modulation of the critical inflammatory pathway, NF-κB, positions it as a promising candidate for the development of novel nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4]

The NF-κB Signaling Pathway and Its Inhibition by this compound

The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of a wide array of pro-inflammatory cytokines, chemokines, and enzymes.[1] In its inactive state, the NF-κB heterodimer (commonly p50/p65) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[5] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα.[6][7] This releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes like TNF-α and COX-2.[1][2][3]

This compound exerts its anti-inflammatory effects primarily by disrupting this signaling cascade. The core mechanism of inhibition is the blockage of NF-κB's translocation from the cytoplasm to the nucleus.[1][2][3][4] This preventative action ensures that NF-κB cannot activate the transcription of its target pro-inflammatory genes, thereby dampening the inflammatory response.

Signaling Pathway Diagrams

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified in various in vitro models. These studies highlight its potency in reducing the expression and secretion of key inflammatory mediators.

| Parameter Measured | Cell Line | Stimulus | This compound Concentration | Result | Reference |

| TNF-α mRNA Expression | THP-1 derived macrophages | LPS (1 µg/mL) | 10 µM | 5.8-fold reduction compared to vehicle control at 2 hours post-stimulation. | [1] |

| TNF-α Protein Secretion | THP-1 derived macrophages | LPS (1 µg/mL) | 10 µM | 20-fold reduction in secreted TNF-α. | [1] |

| NF-κB Nuclear Translocation | THP-1 derived macrophages | LPS | 10 µM | Significant inhibition of NF-κB translocation to the nucleus. | [1] |

| COX-2 Gene Expression | THP-1 derived macrophages | LPS | Not specified | Inhibition of COX-2 gene expression as a result of reduced NF-κB activity. | [1][2][3] |

| Cell Proliferation (RASMCs) | Rat Aortic Smooth Muscle Cells | PDGF-BB (25 ng/mL) | 0.1 µM | 19.7% inhibition. | [8] |

| 1 µM | 36.4% inhibition. | [8] | |||

| 2 µM | 52.3% inhibition. | [8] | |||

| 4 µM | 99.1% inhibition. | [8] | |||

| DNA Synthesis (RASMCs) | Rat Aortic Smooth Muscle Cells | PDGF-BB (25 ng/mL) | 0.1 µM | 15.9% reduction. | [8] |

| 1 µM | 31.7% reduction. | [8] | |||

| 2 µM | 43.1% reduction. | [8] | |||

| 4 µM | 78.2% reduction. | [8] |

Detailed Experimental Protocols

The investigation of this compound's impact on the NF-κB pathway involves a series of established molecular and cellular biology techniques.

Cell Culture and Differentiation

-

Cell Lines: Human monocytic leukemia cell line (THP-1) is a common model.[1] Other relevant cell lines include RAW264.7 macrophages and BV2 microglia.[9]

-

Culture Conditions: Cells are typically maintained in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin, and streptomycin, at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Differentiation (for THP-1): To induce a macrophage-like phenotype, THP-1 monocytes are treated with phorbol 12-myristate 13-acetate (PMA) for a specified period (e.g., 48 hours), followed by a rest period in PMA-free media.

Induction of Inflammatory Response

-

Pre-treatment: Differentiated macrophages are pre-treated with various concentrations of this compound (dissolved in DMSO) or a vehicle control (DMSO only) for a period, typically 1 hour.[1]

-

Stimulation: The inflammatory response is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium.[1] Control cells remain unstimulated.

Gene Expression Analysis (Quantitative PCR)

-

RNA Isolation: At various time points post-LPS stimulation (e.g., 2, 4, 6, 10 hours), total RNA is extracted from the cells using a suitable lysis buffer and RNA purification kit.[1]

-

Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for quantitative real-time PCR (qPCR) with specific primers for target genes (e.g., TNF-α, COX-2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The relative gene expression is calculated using the ΔΔCt method.

Western Blot for Protein Analysis

-

Protein Extraction: To analyze protein levels and translocation, cytosolic and nuclear protein fractions are isolated from the cells using specialized extraction kits.

-

Protein Quantification: The concentration of protein in each fraction is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., NF-κB p65, p50, IκBα, phospho-IκBα, PCNA for nuclear fraction control, and actin or tubulin for cytosolic fraction control).

-

Detection: After incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate and an imaging system.

Experimental Workflow Diagram

Conclusion

This compound has emerged as a potent natural anti-inflammatory agent with a well-defined mechanism of action targeting the NF-κB signaling pathway. By effectively inhibiting the nuclear translocation of NF-κB, it curtails the expression of key inflammatory mediators. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research and development. These findings underscore the potential of this compound as a lead compound for a new generation of anti-inflammatory therapeutics.[1][2][3] Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.[1]

References

- 1. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]

- 2. Natural compound this compound shows promising anti-inflammatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scribd.com [scribd.com]

- 5. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-neuroinflammatory effects of cudraflavanone A isolated from the chloroform fraction of Cudrania tricuspidata root bark - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Post-translational Modifications of IκBα: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiproliferative action of this compound, isolated from Cudrania tricuspidata, through the downregulation of pRb phosphorylation in aortic smooth muscle cell proliferation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cudraflavanone B Isolated from the Root Bark of Cudrania tricuspidata Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Downregulating NF-κB and ERK MAPK Signaling Pathways in RAW264.7 Macrophages and BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

antitumor properties of cudraflavone B

An In-depth Technical Guide to the Antitumor Properties of Cudraflavone B

Abstract

This compound, a prenylated flavonoid predominantly isolated from plants such as Cudrania tricuspidata and Morus alba, has emerged as a potent natural compound with significant antitumor properties.[1] Extensive in vitro studies have demonstrated its efficacy against a range of malignancies, including glioblastoma, oral squamous cell carcinoma, and melanoma.[2][3] The anticancer activity of this compound is attributed to its multifaceted mechanisms of action, which include the induction of cell cycle arrest, triggering of apoptosis through various signaling cascades, and modulation of cellular stress pathways. Specifically, it has been shown to induce G1/S phase cell cycle arrest by upregulating CDK inhibitors p21 and p27[4], provoke apoptosis via the mitochondrial pathway[5], and, notably in glioblastoma cells, initiate apoptosis through endoplasmic reticulum (ER) stress-induced autophagy.[2][6] Key signaling pathways implicated in its mechanism include the MAPK, NF-κB, SIRT1, and PI3K/Akt/mTOR pathways.[2][5] This document provides a comprehensive technical overview of the , presenting quantitative data, detailed experimental protocols, and visual diagrams of its molecular mechanisms to serve as a resource for researchers and drug development professionals.

In Vitro Antitumor Activity

This compound exhibits significant dose-dependent cytotoxic and antiproliferative effects across various cancer cell lines. Its efficacy has been quantified through metrics such as IC50 values and percentage inhibition of cell proliferation and DNA synthesis.

Cytotoxicity and Antiproliferative Effects

In human glioblastoma (GBM) cell lines U87 and U251, this compound demonstrated a potent antiproliferative effect with an IC50 value of approximately 10 μM.[2] Treatment with 20 μM of the compound for 24 hours resulted in approximately 56% cell death in U87 cells and 40% in U251 cells.[2] In studies on oral squamous cell carcinoma cells, a concentration of 15 µM was sufficient to induce cell death via apoptosis.[5] Furthermore, its effect on non-cancerous cells was investigated using rat aortic smooth muscle cells (RASMCs), where it inhibited cell proliferation in a concentration-dependent manner.[4]

Data Presentation

| Cancer/Cell Type | Cell Line | Metric | Concentration | Value | Reference |

| Glioblastoma | U87, U251 | IC50 | ~10 µM | - | [2] |

| Glioblastoma | U87 | % Cell Death (24h) | 20 µM | ~56% | [2] |

| Glioblastoma | U251 | % Cell Death (24h) | 20 µM | ~40% | [2] |

| Oral Squamous Carcinoma | - | Apoptosis Induction | 15 µM | - | [5] |

| Aortic Smooth Muscle | RASMC | % Proliferation Inhibition | 0.1 µM | 19.7% | [4] |

| Aortic Smooth Muscle | RASMC | % Proliferation Inhibition | 1 µM | 36.4% | [4] |

| Aortic Smooth Muscle | RASMC | % Proliferation Inhibition | 2 µM | 52.3% | [4] |

| Aortic Smooth Muscle | RASMC | % Proliferation Inhibition | 4 µM | 99.1% | [4] |

| Aortic Smooth Muscle | RASMC | % DNA Synthesis Inhibition | 0.1 µM | 15.9% | [4] |

| Aortic Smooth Muscle | RASMC | % DNA Synthesis Inhibition | 1 µM | 31.7% | [4] |

| Aortic Smooth Muscle | RASMC | % DNA Synthesis Inhibition | 2 µM | 43.1% | [4] |

| Aortic Smooth Muscle | RASMC | % DNA Synthesis Inhibition | 4 µM | 78.2% | [4] |

Core Mechanisms of Antitumor Action

This compound exerts its anticancer effects through several interconnected molecular mechanisms, primarily involving the disruption of the cell cycle and the activation of programmed cell death.

Induction of Cell Cycle Arrest

A primary mechanism of this compound is its ability to halt the cell cycle, particularly at the G1 to S phase transition.[4] This is achieved by modulating the expression of key cell cycle regulatory proteins. The compound upregulates the expression of cyclin-dependent kinase (CDK) inhibitors p21 and p27.[4] This upregulation leads to the subsequent downregulation of cyclin D1, cyclin E, CDK2, and CDK4.[4] The inhibition of these cyclin/CDK complexes prevents the hyperphosphorylation of the retinoblastoma protein (pRb), a critical step for cells to advance from the G1 to the S phase, thereby effectively arresting proliferation.[4][5] In oral cancer cells, this manifests as an increased accumulation of the sub-G1 cell population, which is indicative of apoptosis.[2][5]

ER Stress-Mediated Autophagy in Glioblastoma

In glioblastoma cells, this compound triggers a potent cellular response involving endoplasmic reticulum (ER) stress and autophagy.[2] It selectively induces apoptosis by activating the PERK/ATF4/CHOP arm of the ER stress pathway.[2] Concurrently, this compound harnesses the autophagy-related PI3K/Akt/mTOR signaling pathway.[2][6] It downregulates the phosphorylation of key proteins in this cascade, including Akt, mTOR, and p70S6K, which leads to the activation of autophagy, characterized by an increase in the LC3-II/LC3-I ratio.[2] This ER stress-induced autophagy ultimately results in programmed cell death, highlighting a unique mechanism of action in this cancer type.[2]

Modulation of Apoptosis, MAPK, and NF-κB Signaling

Across multiple cancer types, this compound is a potent inducer of apoptosis via the intrinsic mitochondrial pathway.[5][7] This process is characterized by the induction of the tumor suppressor protein p53, an altered Bax/Bcl-2 ratio favoring pro-apoptotic signals, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-3.[5] In oral squamous cell carcinoma, this apoptotic effect is linked to the time-dependent activation of the MAP kinases p38 and ERK, as well as the transcription factor NF-κB.[3][5] Furthermore, this compound induces the expression of SIRT1, a class III histone deacetylase, suggesting its involvement in a complex signaling network that governs cell fate.[3][5]

Experimental Methodologies

The following protocols represent generalized methodologies for assessing the antitumor effects of this compound, based on cited literature.

Cell Culture and Treatment

Human cancer cell lines (e.g., U87, U251, oral squamous carcinoma cells) and normal cell lines (e.g., normal human astrocytes) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator. For experiments, cells are seeded and allowed to adhere overnight before being treated with this compound dissolved in DMSO at various concentrations (e.g., 5-80 μM) for specified durations (e.g., 24-72 hours).[2] The final DMSO concentration should be kept below 0.1%.

Cell Viability Assay (e.g., Cell Titer-Blue®)

-

Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (DMSO). Incubate for 24-72 hours.[2]

-

Assay: Add Cell Titer-Blue® or a similar resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement: Record the fluorescence at the appropriate excitation/emission wavelength using a plate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Flow Cytometry

-

Cell Preparation: Culture and treat cells with this compound in 6-well plates as described above.

-

Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Wash cells with cold PBS and resuspend in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells (viable, early apoptotic, late apoptotic, and necrotic) is determined based on FITC and PI fluorescence. An increase in the sub-G1 population can also be quantified by PI staining of ethanol-fixed cells.[5]

Western Blot Analysis

-

Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein (20-40 μg) on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p21, p27, p-pRb, Caspase-3, p-Akt, LC3B) overnight at 4°C.[2][4][5]

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH is used as a loading control.

Summary and Future Directions

This compound is a promising natural anticancer agent with well-defined mechanisms of action in vitro. Its ability to induce cell cycle arrest, apoptosis, and ER stress-mediated autophagy through the modulation of critical signaling pathways like PI3K/Akt/mTOR, MAPK, and NF-κB provides a strong rationale for its further development.

However, several areas require further investigation. While in vivo apoptosis induction has been noted[2], detailed preclinical studies evaluating its efficacy, pharmacokinetics, and safety in animal tumor models are limited in the available literature. Additionally, its potential anti-metastatic properties have not been thoroughly explored. Future research should focus on these areas to bridge the gap between in vitro findings and potential clinical applications, possibly exploring nanoparticle-based delivery systems or combination therapies to enhance its therapeutic index.

References

- 1. This compound | C25H24O6 | CID 5319925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound induces human glioblastoma cells apoptosis via ER stress-induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiproliferative action of this compound, isolated from Cudrania tricuspidata, through the downregulation of pRb phosphorylation in aortic smooth muscle cell proliferation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Growth inhibition and apoptosis-inducing effects of this compound in human oral cancer cells via MAPK, NF-κB, and SIRT1 signaling pathway PMID: 23881456 | MedChemExpress [medchemexpress.eu]

- 6. researchgate.net [researchgate.net]

- 7. Cudraflavone C Induces Tumor-Specific Apoptosis in Colorectal Cancer Cells through Inhibition of the Phosphoinositide 3-Kinase (PI3K)-AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Cudraflavone B: A Technical Guide to its Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudraflavone B is a naturally occurring prenylated flavonoid found in plants such as Morus alba (white mulberry).[1][2] This compound has garnered significant interest within the scientific community for its diverse biological activities, including its notable antibacterial properties. This technical guide provides a comprehensive overview of the antibacterial activity of this compound, with a focus on its efficacy, mechanism of action, and the experimental methodologies used for its evaluation. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Antibacterial Efficacy of this compound

This compound has demonstrated potent antibacterial activity, particularly against a range of Gram-positive bacteria. The efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This compound has been shown to be effective against several clinically relevant Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Strain | ATCC Strain Number | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 29213 | 0.125 - 16 | [3][4] |

| Staphylococcus epidermidis | 14990 | 0.125 - 16 | [3][4] |

| Enterococcus faecalis | 29212 | 0.125 - 16 | [3][4] |

| Bacillus subtilis | 6633 | 0.125 - 16 | [3][4] |

Note: Specific MIC values can vary depending on the specific strain and the experimental conditions.

Studies have indicated that this compound's activity against Gram-negative bacteria is significantly less pronounced. This difference in susceptibility is likely due to the outer membrane of Gram-negative bacteria, which acts as a barrier to the penetration of hydrophobic compounds like this compound.

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. While specific MBC values for this compound are not extensively reported in the literature, it is generally understood that for many flavonoids, the MBC is often two- to four-fold higher than the MIC. The determination of the MBC is crucial to understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Anti-Biofilm Activity

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. Biofilms are notoriously resistant to conventional antibiotics. While the direct anti-biofilm activity of this compound has not been extensively quantified with specific IC50 values (the concentration that inhibits 50% of biofilm formation), flavonoids as a class are known to interfere with biofilm formation.[5][6] This can occur through various mechanisms, including the disruption of quorum sensing, inhibition of bacterial adhesion, and alteration of the biofilm matrix.[5]

Mechanism of Action

The primary antibacterial mechanism of action for this compound is believed to be the disruption of the bacterial cell membrane's integrity.[3][4] This action is characteristic of many prenylated flavonoids, whose lipophilic nature facilitates their interaction with and insertion into the phospholipid bilayer of the bacterial cell membrane.[7][8]

The proposed mechanism involves the following steps:

-

Adsorption and Intercalation: The hydrophobic prenyl group of this compound is thought to anchor the molecule to the bacterial cell membrane. The flavonoid core then intercalates into the lipid bilayer.

-

Membrane Fluidity Alteration: The insertion of this compound molecules into the membrane disrupts the packing of the phospholipids, leading to an increase in membrane fluidity.

-

Loss of Membrane Integrity: This disruption results in the formation of pores or lesions in the membrane, leading to the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.[8]

-

Inhibition of Cellular Processes: The compromised membrane integrity disrupts vital cellular processes that are dependent on the membrane potential, such as ATP synthesis and nutrient transport.[9]

-

Cell Death: The culmination of these events leads to bacterial cell death.

It is important to note that while membrane disruption is the primary proposed mechanism, some flavonoids have also been shown to inhibit bacterial enzymes such as DNA gyrase and interfere with nucleic acid synthesis.[10] However, the extent to which these mechanisms contribute to the antibacterial activity of this compound requires further investigation.

dot

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antibacterial activity of this compound. These protocols are based on standard practices for testing natural products.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.

Materials:

-

This compound stock solution (e.g., in dimethyl sulfoxide, DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ampicillin)

-

Negative control (medium only)

-

Growth control (medium with inoculum)

-

Resazurin solution (optional, as a growth indicator)

Procedure:

-

Preparation of this compound Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix thoroughly.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

-

-

Inoculation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Add 10 µL of the standardized inoculum to each well (except the negative control wells).

-

-

Controls:

-

Positive Control: Prepare a serial dilution of a standard antibiotic.

-

Negative Control: Wells containing only sterile broth.

-

Growth Control: Wells containing broth and the bacterial inoculum.

-

-

Incubation:

-

Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.

-

If using resazurin, add 30 µL to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay.[11][12][13]

Materials:

-

Agar plates (e.g., Mueller-Hinton Agar)

-

Sterile micropipettes and tips

-

Spreader or sterile loops

Procedure:

-

From the wells of the completed MIC assay that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

-

Spread the aliquot onto an agar plate.

-

Incubate the plates at 37°C for 24 hours.

-

The MBC is the lowest concentration of this compound that results in a 99.9% reduction in CFU compared to the initial inoculum.

Biofilm Inhibition Assay (IC50)

This assay quantifies the ability of a compound to prevent biofilm formation.

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

Bacterial growth medium (e.g., Tryptic Soy Broth supplemented with glucose)

-

This compound stock solution

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or acetic acid (33%)

Procedure:

-

Preparation of Plates: Prepare serial dilutions of this compound in the wells of a 96-well plate as described for the MIC assay.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

Washing: Carefully discard the medium and planktonic cells from each well. Wash the wells gently with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells with PBS until the washings are clear.

-

Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to dissolve the bound crystal violet.

-

Quantification: Measure the absorbance of the destained solution at a wavelength of 570-595 nm using a microplate reader.

-